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Introduction
Silicon nitride (SiNx) thin films are integral components in the semiconductor and

optoelectronics industries, serving as passivation layers, dielectric materials, and antireflection

coatings.[1][2] The precise control and characterization of their optical properties and thickness

are critical for device performance. Spectroscopic ellipsometry is a non-destructive and highly

sensitive optical technique widely employed for this purpose.[1] This application note provides

a detailed protocol for the characterization of silicon nitride thin films using spectroscopic

ellipsometry, including data acquisition, modeling, and analysis.

Principle of Spectroscopic Ellipsometry
Spectroscopic ellipsometry measures the change in the polarization state of light upon

reflection from a sample surface. The measured parameters are the amplitude ratio, Ψ (Psi),

and the phase difference, Δ (Delta), between the p- and s-polarized components of the

reflected light. These parameters are related to the complex reflectance ratio (ρ) of the sample:

ρ = rp / rs = tan(Ψ) * eiΔ

where rp and rs are the complex reflection coefficients for p- and s-polarized light, respectively.

By analyzing the wavelength dependence of Ψ and Δ, the thickness and optical constants

(refractive index, n, and extinction coefficient, k) of the thin film can be determined with high

precision.[1]
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Experimental Protocol
This protocol outlines the steps for characterizing a silicon nitride thin film deposited on a

silicon substrate.

Sample Preparation
Substrate Cleaning: Begin with a clean, polished single-crystal silicon (c-Si) wafer. A

standard RCA clean or a dip in dilute hydrofluoric acid (HF) to remove the native oxide is

recommended for optimal results. Ensure the substrate is thoroughly rinsed with deionized

water and dried with nitrogen gas.

Film Deposition: Deposit the silicon nitride thin film onto the prepared silicon substrate

using a suitable deposition technique such as Plasma-Enhanced Chemical Vapor Deposition

(PECVD) or Low-Pressure Chemical Vapor Deposition (LPCVD).[2] The deposition

parameters (e.g., precursor gas flow rates, temperature, pressure, and RF power) will

influence the film's properties.

Ellipsometry Data Acquisition
Instrument Setup:

Power on the spectroscopic ellipsometer and allow the light source (typically a Xenon

lamp) to stabilize.

Perform the necessary instrument calibration procedures as per the manufacturer's

instructions. This may include straight-through alignment and calibration on a reference

sample.

Sample Mounting:

Mount the silicon nitride coated silicon wafer onto the sample stage.

Adjust the sample height and tilt to ensure the light beam is properly focused on the center

of the film.

Measurement Parameters:
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Angle of Incidence (AOI): Set the angle of incidence. For silicon nitride on silicon, a

common starting point is 70°. Multiple angles of incidence (e.g., 65°, 70°, 75°) can be used

to increase the accuracy of the results.[3]

Wavelength Range: Select the desired spectral range. A typical range for characterizing

silicon nitride is from the ultraviolet (UV) to the near-infrared (NIR), for example, 250 nm

to 1700 nm.[1]

Data Collection:

Initiate the measurement to acquire the ellipsometric spectra (Ψ and Δ vs. wavelength).

Save the acquired raw data for subsequent analysis.

Data Analysis and Modeling
Software: Utilize the ellipsometer's software for data analysis (e.g., J.A. Woollam's

CompleteEASE, Horiba's DeltaPsi2).

Building the Optical Model:

Substrate: Define the substrate as crystalline silicon (c-Si). The optical constants of c-Si

are well-known and are typically available in the software's material library.

Film Layer: Add a layer on top of the substrate to represent the silicon nitride film.

Dispersion Model: Select an appropriate dispersion model to describe the optical

constants of the silicon nitride film. Common choices include:

Cauchy Model: Suitable for transparent or weakly absorbing films in the visible and NIR

regions.[1][4] The refractive index n is described by the equation: n(λ) = A + B/λ² + C/λ⁴.

[5]

Tauc-Lorentz Model: A more general model that is effective for amorphous materials

and can describe the absorption onset in the UV region.[1][6]

Surface Roughness (Optional but Recommended): Add a surface roughness layer on top

of the silicon nitride film. This layer is typically modeled as an effective medium
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approximation (EMA), often using the Bruggeman model, as a mixture of the underlying

film material (e.g., 50% SiNx) and voids (50% air).[7]

Fitting the Model to the Data:

Initial Guesses: Provide initial estimates for the thickness of the silicon nitride film and

the surface roughness layer, as well as the parameters of the chosen dispersion model.

Fitting Procedure: Perform a regression analysis (e.g., Levenberg-Marquardt algorithm) to

minimize the difference between the experimental data (Ψ and Δ) and the data generated

from the optical model. The software will vary the unknown parameters (thicknesses and

dispersion model parameters) to achieve the best fit.

Goodness of Fit: Evaluate the quality of the fit by examining the Mean Squared Error

(MSE) or Chi-squared (χ²) value. A lower value indicates a better fit.[1] Visually inspect the

agreement between the experimental and modeled curves.

Extracting Results:

Once a good fit is achieved, the software will provide the determined values for the

thickness of the silicon nitride film and the surface roughness layer.

The refractive index (n) and extinction coefficient (k) spectra of the silicon nitride film will

also be generated based on the fitted dispersion model parameters.

Data Presentation
The quantitative results of the ellipsometry analysis should be summarized in a clear and

organized manner.

Table 1: Film Thickness and Surface Roughness

Parameter Value Unit

Silicon Nitride Film Thickness Value nm

Surface Roughness Layer

Thickness
Value nm
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Table 2: Optical Properties of Silicon Nitride at Specific Wavelengths

Wavelength (nm) Refractive Index (n) Extinction Coefficient (k)

350 Value Value

633 Value Value

1550 Value Value

Note: The values for n and k are dependent on the deposition conditions and stoichiometry of

the silicon nitride film. For instance, as-deposited silicon nitride films have shown a

refractive index in the range of 1.881 - 1.931 at a wavelength of 350 nm.[1]
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Caption: Experimental workflow for silicon nitride characterization.
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Optical Model Structure
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Caption: Layer model for ellipsometric data analysis.

Conclusion
Spectroscopic ellipsometry is a powerful and reliable technique for the characterization of

silicon nitride thin films. By following the detailed protocol for data acquisition and employing

an appropriate optical model for data analysis, researchers can accurately determine the film

thickness, surface roughness, and optical constants (n and k). This information is crucial for the

quality control and optimization of silicon nitride films in various technological applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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